molecular formula C25H20ClN3O3S B2437343 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 681266-72-8

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Cat. No.: B2437343
CAS No.: 681266-72-8
M. Wt: 477.96
InChI Key: FYIBGGALKOMEEF-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C25H20ClN3O3S and its molecular weight is 477.96. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3S/c26-19-11-13-20(14-12-19)29-24(21-15-33(31,32)16-22(21)28-29)27-25(30)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIBGGALKOMEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a complex organic compound belonging to the thienopyrazole class of heterocycles. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN4O5S2C_{22}H_{21}ClN_{4}O_{5}S_{2}, with a molecular weight of approximately 521.0 g/mol. The structure includes a chlorophenyl group and a thieno[3,4-c]pyrazole ring, which are critical for its biological activity. The IUPAC name for this compound is N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide.

Property Value
Molecular FormulaC22H21ClN4O5S2C_{22}H_{21}ClN_{4}O_{5}S_{2}
Molecular Weight521.0 g/mol
IUPAC NameN-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
InChI KeyJFUKIJQFBNTIHF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. Research indicates that thienopyrazole derivatives can exhibit anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.

Biological Activities

  • Antioxidant Activity : Studies have shown that thienopyrazole compounds can act as antioxidants. For instance, one study assessed their protective effects against the toxicity of 4-nonylphenol in fish erythrocytes. The results indicated a significant reduction in erythrocyte alterations when treated with thienopyrazole derivatives compared to controls .
  • Antimicrobial Activity : Thienopyrazole derivatives have demonstrated significant antimicrobial properties against various pathogens. Their structural diversity allows them to target different microbial mechanisms effectively .
  • Anti-inflammatory Effects : Some thienopyrazole compounds are known to inhibit phosphodiesterase (PDE) enzymes selectively. This inhibition can lead to reduced inflammation and is particularly relevant in treating allergic and immunological diseases .

Case Study 1: Antioxidant Effects in Fish

A study investigated the antioxidant effects of newly synthesized thieno[2,3-c]pyrazole compounds on the red blood cells of Clarias gariepinus (African catfish). The results showed that erythrocytes treated with these compounds exhibited significantly fewer malformations compared to those exposed solely to 4-nonylphenol.

Treatment Group Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
4-Nonylphenol + Thieno Compound12 ± 1.03

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various thienopyrazole derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule combines a thieno[3,4-c]pyrazole core with 4-chlorophenyl and diphenylacetamide substituents. Retrosynthetic disassembly suggests three key intermediates:

  • Thieno[3,4-c]pyrazole sulfone scaffold
  • 4-Chlorophenyl-substituted hydrazine derivative
  • 2,2-Diphenylacetyl chloride

Prioritizing the formation of the heterocyclic core ensures structural integrity before introducing sensitive functional groups. Computational modeling of similar compounds indicates that coplanar aromatic systems enhance crystallinity, necessitating precise control over reaction stereochemistry.

Core Heterocycle Synthesis: Thieno[3,4-c]Pyrazole Formation

Cyclization of Thiophene Precursors

The thieno[3,4-c]pyrazole ring is constructed via a [3+2] cycloaddition between thiophene-3,4-dicarbonyl derivatives and hydrazines. A representative protocol involves:

Step 1 : Reaction of 3,4-dicyanothiophene with hydrazine hydrate in ethanol under reflux (12 h, 78% yield).
Step 2 : Oxidation of the dihydrothienopyrazole intermediate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane to install the 5,5-dioxido moiety.

Table 1: Optimization of Cyclization Conditions
Parameter Tested Range Optimal Value Impact on Yield
Solvent EtOH, DMF, THF Ethanol +22% vs. DMF
Temperature (°C) 60–110 80 Peak at 80°C
Hydrazine Equiv. 1.0–2.5 1.8 Maximizes ring closure

Amidation with 2,2-Diphenylacetyl Chloride

Acylation Conditions

The final step couples the amine group at position 3 with 2,2-diphenylacetyl chloride:

Procedure :

  • Dissolve thienopyrazole intermediate (1.0 equiv.) in anhydrous THF.
  • Add 2,2-diphenylacetyl chloride (1.2 equiv.) dropwise at 0°C.
  • Stir for 6 h at room temperature, then quench with ice water.

Yield Optimization :

  • Base Additives : Triethylamine (2.0 equiv.) increases conversion from 54% to 83% by scavenging HCl.
  • Solvent Screening : THF outperforms DCM and acetonitrile due to better solubility of intermediates.
Table 2: Amidation Reaction Screening
Entry Solvent Base Temp (°C) Yield (%)
1 THF None 25 54
2 THF Et₃N 25 83
3 DCM Et₃N 25 67
4 MeCN Et₃N 40 71

Crystallization and Purification

Recrystallization Protocols

Crude product is purified via gradient recrystallization:

  • Dissolve in hot ethyl acetate (60°C).
  • Slowly add n-hexane until cloud point.
  • Cool to −20°C for 12 h to afford needle-like crystals (mp 189–191°C).

Purity Analysis :

  • HPLC: 99.2% (C18 column, MeCN/H2O 70:30)
  • XRD: Monoclinic P2₁/c space group, confirming molecular packing observed in analogous structures.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates cyclization to 30 min with comparable yields (75–78%).

Enzymatic Amination

Exploratory studies using lipase B from Candida antarctica achieved 41% amidation yield under mild conditions (pH 7.4, 37°C), though scalability remains challenging.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the thieno[3,4-c]pyrazole core, followed by functionalization with the 4-chlorophenyl group and subsequent coupling with 2,2-diphenylacetamide. Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
  • Purification : Column chromatography or recrystallization is used to isolate the final product with >95% purity .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Table 1: Synthesis Optimization Parameters

VariableOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields at 70°C; degradation >85°C
Reaction Time6–8 hrsShorter times under microwaves (2–3 hrs)
SolventDMF/THFDMF improves solubility of intermediates

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., sulfone at δ 3.2–3.5 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 547.1125) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be systematically resolved?

Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK-293 for CNS targets) and control compounds .
  • Meta-analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Structural validation : Re-synthesize disputed compounds and verify structures via X-ray crystallography .

Q. What computational methods predict target interactions and guide SAR studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to CNS targets (e.g., GABAA_A receptors). Key residues (e.g., α1-His102) show hydrogen bonding with the sulfone group .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : CoMFA/CoMSIA correlate substituent effects (e.g., 4-Cl vs. 4-F phenyl) with activity .

Table 2: Computational Tools for Target Interaction Studies

MethodApplicationSoftwareKey Output
DockingBinding pose predictionAutoDock VinaBinding energy (ΔG ≤ -9 kcal/mol)
MD SimulationsComplex stabilityGROMACSRMSD < 2.0 Å over 50 ns

Q. How can experimental design (DoE) improve pharmacological property optimization?

  • Factorial Design : Screen variables (e.g., logP, solubility) using a 2k^k design to identify critical factors .
  • Response Surface Methodology (RSM) : Optimize bioavailability by modeling pH-dependent solubility and permeability .
  • In Silico ADMET : SwissADME predicts CYP450 inhibition risks (e.g., CYP3A4) to prioritize analogs .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .
  • Thermodynamic Stability : Differential Scanning Calorimetry (DSC) measures melting points (e.g., 215–220°C) and identifies polymorphic forms .

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